molecular formula C15H12INO2 B4190787 4-[(3-Iodophenyl)methoxy]-3-methoxybenzonitrile

4-[(3-Iodophenyl)methoxy]-3-methoxybenzonitrile

Cat. No.: B4190787
M. Wt: 365.16 g/mol
InChI Key: LUJGWNNYYQXJEE-UHFFFAOYSA-N
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Description

4-[(3-Iodophenyl)methoxy]-3-methoxybenzonitrile is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of an iodine atom attached to the benzyl group, a methoxy group on the benzene ring, and a nitrile group

Preparation Methods

The synthesis of 4-[(3-Iodophenyl)methoxy]-3-methoxybenzonitrile typically involves the reaction of 3-iodobenzyl alcohol with 3-methoxybenzonitrile in the presence of a suitable base and a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-[(3-Iodophenyl)methoxy]-3-methoxybenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

4-[(3-Iodophenyl)methoxy]-3-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

    Medicine: Research is being conducted on its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Iodophenyl)methoxy]-3-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of the iodine atom and the nitrile group allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can lead to the modulation of various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

4-[(3-Iodophenyl)methoxy]-3-methoxybenzonitrile can be compared with other similar compounds, such as:

    4-[(4-iodobenzyl)oxy]-3-methoxybenzaldehyde: This compound has a similar structure but with an aldehyde group instead of a nitrile group. It is used in similar applications but may have different reactivity and properties.

    3-iodobenzyl alcohol: This compound lacks the methoxy and nitrile groups, making it less versatile in certain chemical reactions.

    4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde: Similar to the first compound but with a different substitution pattern on the benzene ring, leading to variations in reactivity and applications.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.

Properties

IUPAC Name

4-[(3-iodophenyl)methoxy]-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO2/c1-18-15-8-11(9-17)5-6-14(15)19-10-12-3-2-4-13(16)7-12/h2-8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJGWNNYYQXJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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